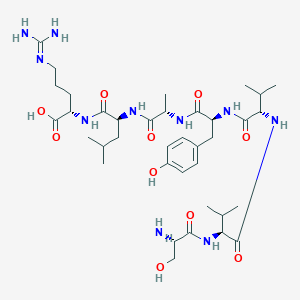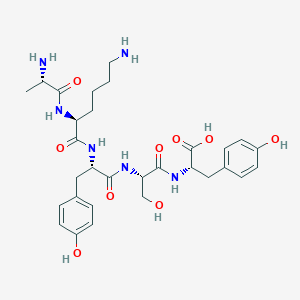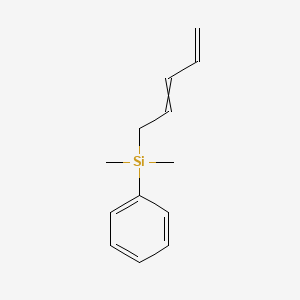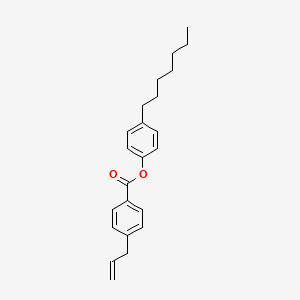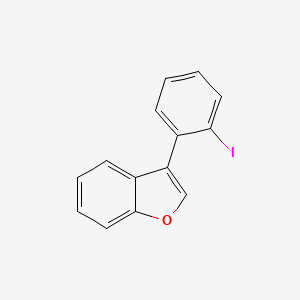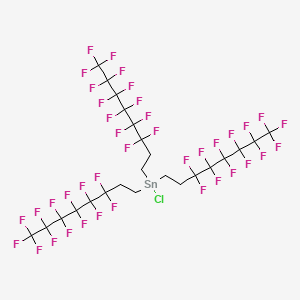
Stannane, chlorotris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, chlorotris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- is a specialized organotin compound characterized by the presence of three 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl groups attached to a central tin atom, along with a chlorine atom. This compound is notable for its unique chemical properties, particularly its high fluorine content, which imparts significant hydrophobicity and chemical stability .
Preparation Methods
The synthesis of Stannane, chlorotris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- typically involves the reaction of trichlorostannane with 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl lithium or Grignard reagents. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
SnCl3+3RLi→SnR3+3LiCl
where R represents the 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl group .
Chemical Reactions Analysis
Stannane, chlorotris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as alkoxides, thiolates, or amines, leading to the formation of new organotin compounds.
Oxidation Reactions: The tin center can be oxidized to higher oxidation states, forming compounds such as tin(IV) oxides.
Reduction Reactions: The compound can be reduced to form lower oxidation state tin compounds, although this is less common due to the stability of the tin(IV) state.
Scientific Research Applications
Stannane, chlorotris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- has several applications in scientific research:
Surface Coatings: Due to its hydrophobic nature, it is used in the development of water-repellent and anti-corrosive coatings.
Catalysis: It serves as a catalyst in various organic reactions, including polymerization and coupling reactions.
Material Science: The compound is used in the synthesis of fluorinated materials with unique electronic and surface properties
Mechanism of Action
The mechanism of action of Stannane, chlorotris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- primarily involves its ability to interact with various substrates through its tin center. The tin atom can coordinate with different ligands, facilitating various chemical transformations. The fluorinated alkyl groups provide steric hindrance and electronic effects that influence the reactivity and stability of the compound .
Comparison with Similar Compounds
Stannane, chlorotris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- can be compared with other organotin compounds such as:
Stannane, chlorotris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-: Similar in structure but with different substituents.
Stannane, chlorotris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-: Another fluorinated organotin compound with varying chain lengths and degrees of fluorination
These comparisons highlight the unique properties of Stannane, chlorotris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-, particularly its high fluorine content and the resulting hydrophobicity and chemical stability.
Properties
IUPAC Name |
chloro-tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H4F13.ClH.Sn/c3*1-2-3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21;;/h3*1-2H2;1H;/q;;;;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRBQZZSLMSODO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Sn](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Cl)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H12ClF39Sn |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442624 |
Source


|
| Record name | Stannane, chlorotris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1195.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181625-76-3 |
Source


|
| Record name | Stannane, chlorotris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
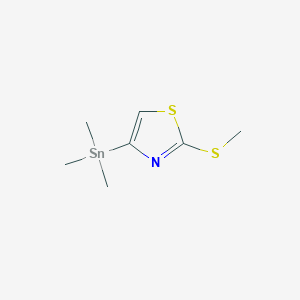
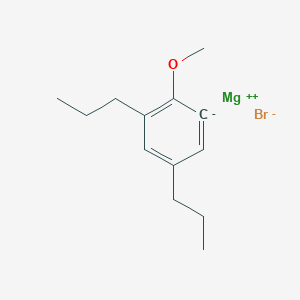
![7,7-Diphenylbicyclo[4.1.0]heptan-2-one](/img/structure/B14253375.png)

![4-(4-Chlorophenyl)sulfonyl-1-[2-(2,4-difluorophenyl)ethyl]piperidine](/img/structure/B14253386.png)
![tert-Butyl [(2S)-1-ethoxy-3-oxopropan-2-yl]carbamate](/img/structure/B14253388.png)
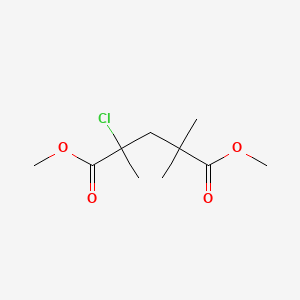
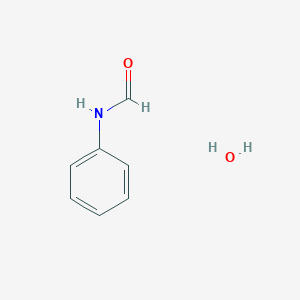
acetic acid](/img/structure/B14253421.png)
